N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide
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Overview
Description
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazole ring, the introduction of the pyridyl and phenyl groups, and the final coupling with nicotinamide. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide can be compared with other similar compounds, such as:
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound has a similar pyridyl and phenyl structure but differs in the thiazole and nicotinamide components.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another similar compound with variations in the functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
365429-68-1 |
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Molecular Formula |
C28H29N5OS |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H29N5OS/c1-19-8-6-9-20(16-19)25-26(21-13-15-30-24(17-21)31-23-11-4-3-5-12-23)35-28(32-25)33(2)27(34)22-10-7-14-29-18-22/h6-10,13-18,23H,3-5,11-12H2,1-2H3,(H,30,31) |
InChI Key |
GUQOCSSITMQMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N(C)C(=O)C3=CN=CC=C3)C4=CC(=NC=C4)NC5CCCCC5 |
Origin of Product |
United States |
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